molecular formula C6H7BrOS B1373561 2-(4-bromothiophen-3-yl)ethan-1-ol CAS No. 35634-03-8

2-(4-bromothiophen-3-yl)ethan-1-ol

Cat. No.: B1373561
CAS No.: 35634-03-8
M. Wt: 207.09 g/mol
InChI Key: QNIZYXFOPCXUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

3-Thiopheneethanol, 4-bromo- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of various ether and ester derivatives, which are crucial in biochemical pathways . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, affecting cellular metabolism.

Cellular Effects

The effects of 3-Thiopheneethanol, 4-bromo- on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives, including 3-Thiopheneethanol, 4-bromo-, can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular function.

Molecular Mechanism

At the molecular level, 3-Thiopheneethanol, 4-bromo- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, 3-Thiopheneethanol, 4-bromo- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Thiopheneethanol, 4-bromo- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Thiopheneethanol, 4-bromo- is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-Thiopheneethanol, 4-bromo- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Thiopheneethanol, 4-bromo- can cause toxic effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.

Metabolic Pathways

3-Thiopheneethanol, 4-bromo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can participate in various biochemical reactions . These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Thiopheneethanol, 4-bromo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s biochemical effects.

Subcellular Localization

3-Thiopheneethanol, 4-bromo- is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the ethan-1-ol group. One common method involves the reaction of thiophene with bromine in the presence of a catalyst to form 4-bromothiophene. This intermediate is then reacted with ethylene oxide under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromothiophen-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-bromothiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The bromine atom and thiophene ring play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromothiophen-3-yl)ethan-1-ol is unique due to the specific positioning of the bromine atom on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its interaction with biological targets, making it distinct from other isomers .

Properties

IUPAC Name

2-(4-bromothiophen-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrOS/c7-6-4-9-3-5(6)1-2-8/h3-4,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIZYXFOPCXUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromothiophen-3-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-bromothiophen-3-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(4-bromothiophen-3-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-bromothiophen-3-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(4-bromothiophen-3-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(4-bromothiophen-3-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.